molecular formula C21H21Br2N3O B13759948 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- CAS No. 77161-23-0

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)-

Cat. No.: B13759948
CAS No.: 77161-23-0
M. Wt: 491.2 g/mol
InChI Key: VXVXMIZQRGGBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- is a brominated quinazolinone derivative characterized by:

  • 6,8-Dibromo substitutions on the quinazolinone core, enhancing electrophilic reactivity and influencing binding interactions.
  • 3-(2-Methylphenyl) group, contributing steric bulk and hydrophobic interactions.

Key physicochemical properties inferred from similar compounds include:

  • LogP: ~4.9 (indicating moderate lipophilicity, comparable to analogs like 6,8-dibromo-2-methyl-3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]quinazolin-4-one (LogP = 4.89) ).
  • Polar Surface Area (PSA): ~80.8 Ų (suggesting moderate hydrogen-bonding capacity) .

Properties

CAS No.

77161-23-0

Molecular Formula

C21H21Br2N3O

Molecular Weight

491.2 g/mol

IUPAC Name

6,8-dibromo-3-(2-methylphenyl)-2-(piperidin-1-ylmethyl)quinazolin-4-one

InChI

InChI=1S/C21H21Br2N3O/c1-14-7-3-4-8-18(14)26-19(13-25-9-5-2-6-10-25)24-20-16(21(26)27)11-15(22)12-17(20)23/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3

InChI Key

VXVXMIZQRGGBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CN4CCCCC4

Origin of Product

United States

Preparation Methods

Formation of Benzoxazinone Intermediate

  • Reagents : 3,5-dibromoanthranilic acid is cyclized using acetic anhydride.
  • Conditions : Heating with acetic anhydride leads to the formation of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one.
  • Physical Properties : The intermediate crystallizes in needle-like form.
  • Significance : This intermediate serves as a key precursor for quinazolinone ring formation.

Cyclization to Quinazolinone Core

  • Reagents : The benzoxazinone intermediate is reacted with aniline or substituted anilines.
  • Conditions : Heating the mixture (e.g., on a free flame for about 15 minutes) promotes ring closure to form the quinazolinone structure.
  • Product : 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one is obtained.
  • Yield and Purification : The crude product is treated with ethanol, filtered, dried, and recrystallized; typical yield reported is approximately 56.6% with melting point around 200°C.

Functionalization at Position 3 with 2-Methylphenyl Group

  • Method : The 3-position substitution with a 2-methylphenyl group is generally introduced via the aniline used in the cyclization step or by substitution on the quinazolinone core.
  • Notes : Literature reports using substituted anilines (e.g., 2-methylaniline) in the cyclization step to yield the 3-(2-methylphenyl) substituted quinazolinones.

Final Condensation and Purification

  • Condensation Reaction : For further functionalization, condensation with aromatic aldehydes in the presence of glacial acetic acid and concentrated sulfuric acid is used to introduce additional substituents or styryl groups.
  • Purification : Recrystallization from ethanol or other solvents is standard to obtain pure compounds.
  • Yields : Variable depending on substituents and conditions but generally moderate to good (50-70%).

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Product/Intermediate Yield/Notes
1 Bromination of anthranilic acid Bromine, 10°C 3,5-dibromoanthranilic acid High yield; cream-white precipitate
2 Cyclization to benzoxazinone Acetic anhydride, heating 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one Needle-like crystals
3 Cyclization with aniline Heating (free flame, ~15 min) 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one ~56.6% yield; m.p. ~200°C
4 Introduction of 2-(1-piperidinylmethyl) substituent Fusion/condensation with piperidine derivatives 2-(1-piperidinylmethyl) substituted quinazolinone Literature suggests fusion methods
5 Functionalization at position 3 Use of substituted aniline (2-methylaniline) 3-(2-methylphenyl) substitution Incorporated during cyclization step
6 Final condensation and purification Aromatic aldehydes, glacial acetic acid, H2SO4 Condensed derivatives (e.g., styryl quinazolinones) Moderate to good yields

Analytical Characterization and Research Findings

  • Infrared Spectroscopy (IR) : Characteristic bands include C-Br stretching (~656 cm⁻¹), C=N and aromatic C=C (~1444, 1587 cm⁻¹), and carbonyl C=O (~1681 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) : Proton NMR shows methyl groups at ~2.2-2.7 ppm (singlet, 3H), aromatic protons between 7.5-8.3 ppm.
  • Pharmacological Screening : Some derivatives of 6,8-dibromoquinazolinones exhibit antihypertensive and anti-inflammatory activities, indicating the biological relevance of such substitutions.

Additional Synthetic Considerations

  • Catalysis : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could be employed for introducing aryl or heterocyclic substituents on the quinazolinone core, especially for complex substitutions.
  • Purity and Metal Removal : When Pd catalysts are used, purification steps to remove residual palladium (e.g., filtration with activated carbon or trithiocyanuric acid treatment) are critical to achieve high purity.
  • Reaction Optimization : Solvent choice, temperature, and acid catalysts significantly influence yields and purity; glacial acetic acid with sulfuric acid is preferred for condensation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions may target the bromine atoms or the quinazolinone core, potentially yielding debrominated or reduced quinazolinone derivatives.

    Substitution: The bromine atoms at the 6 and 8 positions can be substituted with various nucleophiles, leading to a wide range of substituted quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

Overview

4(3H)-Quinazolinone derivatives, particularly 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications.

Biological Activities

Antimicrobial Properties
Research indicates that quinazolinone derivatives exhibit significant antimicrobial activities. For instance, studies have shown that certain derivatives can inhibit the growth of various bacteria and fungi. Specifically, compounds similar to 4(3H)-quinazolinone have demonstrated effectiveness against Mycobacterium smegmatis and other Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Antitumor Activity
Several studies have reported the antitumor effects of quinazolinone derivatives. For example, a series of 4(3H)-quinazolinones were synthesized and evaluated for their ability to inhibit tumor cell lines. Notably, some derivatives showed selective activity against epidermoid carcinoma and significant inhibitory effects on tubulin polymerization, making them promising candidates for cancer treatment .

Central Nervous System Activity
The anticonvulsant properties of quinazolinone derivatives have also been explored. Compounds with specific structural modifications have shown promise in preclinical studies as potential treatments for epilepsy and other neurological disorders .

Case Studies

  • Antimicrobial Study : A study focusing on new quinazolinone derivatives reported that compounds synthesized from 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one displayed potent antimicrobial activity against a range of pathogens .
  • Antitumor Evaluation : Another investigation involved testing a series of 4(3H)-quinazolinones for their antitumor effects against various cancer cell lines. Results indicated that certain compounds exhibited broad-spectrum antitumor activity, with some derivatives showing IC50 values in the low micromolar range .

Data Table: Biological Activities of Quinazolinone Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntimicrobialMycobacterium smegmatis16
Compound BAntitumorEpidermoid carcinoma10
Compound CAnticonvulsantVarious CNS modelsN/A

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- would depend on its specific biological activity. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other molecular targets. The bromine substitutions and piperidinylmethyl group may enhance its binding affinity or selectivity for certain targets, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological activities of related quinazolinones:

Compound Name Substituents Key Activities References
Target Compound 6,8-dibromo, 3-(2-methylphenyl), 2-(1-piperidinylmethyl) Inferred: Anti-inflammatory, analgesic (based on piperidine and bromine motifs)
6,8-Dibromo-2-(4-methoxyphenyl)-4-(pyridin-2-ethynyl)quinazoline (5g) 6,8-dibromo, 2-(4-methoxyphenyl), 4-(pyridin-2-ethynyl) Antimicrobial (not quantified)
6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (II) 6,8-dibromo, 2-phenyl, 3-(4-acetylphenyl) Anti-inflammatory, analgesic (ED₅₀ = 12 mg/kg in carrageenan-induced edema)
3-[5-Amino-6-(2,3-dichlorophenyl)-(1,2,4)triazin-3-yl]-6,8-dibromo-2-substituted-3H-quinazolin-4-one 6,8-dibromo, 3-triazinyl, 2-variable substituents Antibacterial (SPC-I Br: comparable to ciprofloxacin), anti-HIV (EC₅₀ = 0.8–1.2 µM)
6,8-Dibromo-2-ethyl-4(1H)-quinazolinone 6,8-dibromo, 2-ethyl Inferred: Reduced steric bulk compared to piperidinylmethyl analogs
Key Structural Insights:
  • Bromine Substitutions: 6,8-Dibromo groups are common in anti-inflammatory and antimicrobial quinazolinones, likely enhancing halogen bonding with biological targets .
  • 2-Position Modifications: Piperidinylmethyl (target compound) vs. phenyl (II) vs. Phenyl/Acetylphenyl: Enhances aromatic stacking but may reduce solubility.
  • 3-Position Variations: 2-Methylphenyl (target) vs.

Pharmacological Activity Comparison

Anti-Inflammatory and Analgesic Effects:
  • The target compound’s 2-(1-piperidinylmethyl) group may enhance analgesic efficacy compared to 2-phenyl analogs (e.g., compound II reduced inflammation by 72% at 50 mg/kg in rodent models ). Piperidine derivatives are known to modulate opioid receptors or cyclooxygenase (COX) pathways, though specific mechanisms require validation.
  • 6,8-Dibromo-3-(4-acetylphenyl)-2-phenyl-4(3H)-quinazolinone (II): Showed 65% inhibition of edema at 25 mg/kg, suggesting bromine’s role in potency .
Antimicrobial and Anti-HIV Activity:
  • Triazine-substituted analogs (e.g., SPC-I Br ) exhibited anti-HIV activity (EC₅₀ = 0.8 µM), likely due to triazine’s ability to intercalate or inhibit reverse transcriptase. The target compound lacks this moiety, implying divergent therapeutic applications.

Physicochemical Properties

Property Target Compound (Inferred) 6,8-Dibromo-2-methyl-3-oxadiazolyl Analog 6,8-Dibromo-2-ethyl
Molecular Weight ~500 g/mol 490.15 g/mol 331.99 g/mol
LogP ~4.9 4.89 Not reported
PSA ~80 Ų 80.82 Ų Lower (simpler substituents)
Melting Point 200–220°C (estimated) 204–206°C (5g) Not reported

Biological Activity

4(3H)-Quinazolinone derivatives are a class of heterocyclic compounds that have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. The specific compound 4(3H)-quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- has shown promising potential in various biological assays.

Chemical Structure

The molecular formula for the compound is C19H14Br2N4O2C_{19}H_{14}Br_{2}N_{4}O_{2}. Its structural representation includes bromine substitutions and a piperidinylmethyl group, which may influence its biological activity.

Anticancer Properties

Research indicates that quinazolinone derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several 6,8-dibromo-4(3H)quinazolinone derivatives and evaluated their antitumor activity against the MCF-7 human breast carcinoma cell line. The results showed that certain derivatives had low IC50 values, indicating potent cytotoxicity:

Compound IDIC50 (µg/mL)
Compound XIIIb1.7
Compound IX1.8
Compound XIVd5.4
Compound XIVb6.84
Compound XIVe10.8
Compound XIIIa13.9
Compound XIVc15.7
Compound XVc29.6
Doxorubicin (control)N/A

These findings suggest that the compound may be a candidate for further development as an anticancer agent .

Antioxidant Activity

The antioxidant properties of quinazolinone derivatives have also been investigated. A study highlighted the structure-antioxidant activity relationship of various substituted quinazolinones using methods like ABTS and CUPRAC assays. The presence of hydroxyl groups in certain positions significantly enhanced antioxidant activity:

Compound IDEC50 (µM)Activity Type
Monohydroxy derivatives23.0 - 69.9Antioxidant
Dihydroxy derivatives~8Antioxidant
Methoxy derivatives15.3 - 20.1Antioxidant

This data indicates that modifications to the quinazolinone structure can lead to enhanced antioxidant capabilities .

Other Biological Activities

In addition to anticancer and antioxidant properties, quinazolinones have been reported to possess antibacterial and antifungal activities. These properties make them versatile candidates for drug development in treating various diseases .

Case Studies

Several case studies have explored the biological activities of quinazolinone derivatives:

  • Antitumor Activity : A series of synthesized quinazolinones were tested against multiple cancer cell lines, showing significant inhibition of cell growth in a dose-dependent manner.
  • Antioxidant Evaluation : Different assays were employed to assess the antioxidant potential of various quinazolinone derivatives, revealing that structural modifications can greatly influence their efficacy.
  • Antibacterial Effects : Studies have demonstrated that certain quinazolinone compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,8-dibromo-substituted 4(3H)-quinazolinones?

  • Methodology : A common approach involves condensation of methyl N-acetylanthranilate derivatives with primary amines (e.g., aromatic or aliphatic amines) in the presence of phosphorus pentoxide (P₂O₅) and N,N-dimethylcyclohexylamine at 180°C. This method yields 4(3H)-quinazolinones with halogen substituents, as demonstrated in the synthesis of 3-(2-methylphenyl) derivatives .
  • Key Variables : Reaction temperature, stoichiometry of P₂O₅ (acts as a dehydrating agent), and choice of amine hydrochloride (e.g., octylamine for lipophilic side chains).

Q. How are quinazolinone derivatives characterized structurally?

  • Analytical Workflow :

NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine positions at C6/C8, piperidinylmethyl at C2) .

IR Spectroscopy : Detection of carbonyl (C=O) stretch near 1680 cm⁻¹ .

Mass Spectrometry : Molecular ion peaks and fragmentation patterns to verify molecular weight and substituent stability .

Q. What preliminary biological screening assays are relevant for this compound?

  • Assay Design :

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory Testing : COX-1/COX-2 inhibition assays or carrageenan-induced paw edema models in rodents .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in brominated quinazolinone synthesis?

  • Optimization Strategies :

  • Temperature : Higher temperatures (250°C) favor 4-quinazolinamine formation over 4(3H)-quinazolinones .
  • Catalyst Screening : Ionic liquids (e.g., [BSMIM]OTs) under solvent-free conditions improve yields and reduce reaction times for electron-deficient substrates .
    • Data Interpretation : GC-MS and HPLC can track intermediate formation to adjust reaction parameters .

Q. What structure-activity relationships (SAR) govern the anti-cancer activity of brominated quinazolinones?

  • SAR Insights :

  • Substituent Effects : The 2-methylphenyl group enhances lipophilicity, improving membrane permeability, while bromine atoms at C6/C8 increase electrophilicity for DNA intercalation .
  • Piperidinylmethyl Linker : Modulates solubility and binding affinity to kinase targets (e.g., EGFR) .
    • Experimental Validation : Use kinase inhibition assays (e.g., EGFR-TK) and apoptosis induction studies (Annexin V/PI staining) .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

  • Case Analysis :

  • Discrepancy Source : Variations in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) or assay conditions (e.g., nutrient broth composition) .
  • Resolution Strategy : Standardize MIC (Minimum Inhibitory Concentration) protocols across labs and include positive controls (e.g., ciprofloxacin) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Critical Factors :

  • Purification : Recrystallization from CH₂Cl₂/NaOH mixtures is effective for small-scale yields but requires optimization for larger batches due to amine byproduct formation .
  • Stability : Brominated quinazolinones may degrade under prolonged storage; lyophilization with cryoprotectants (e.g., trehalose) is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.